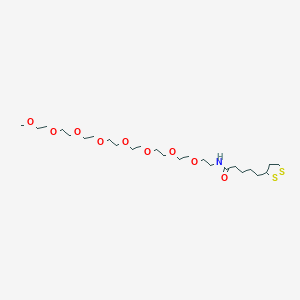
3,3-Difluoro-1-methylcyclobutanamine hydrochloride
Descripción general
Descripción
3,3-Difluoro-1-methylcyclobutanamine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N . It has a molecular weight of 157.59 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with two fluorine atoms attached to the same carbon atom and a methylamine group attached to another carbon atom . The InChI code for this compound is 1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 157.59 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are both 157.0469833 g/mol . The topological polar surface area is 26 Ų, and the compound has a complexity of 103 .Aplicaciones Científicas De Investigación
Fluorinated Compounds in Drug Design and Environmental Safety
Fluorinated compounds, due to their unique properties such as high stability and the ability to modulate pharmacokinetic and pharmacodynamic behaviors, have significant implications in drug design and environmental safety.
Drug Design
- Antitubercular Drug Design: Fluorinated substituents, particularly trifluoromethyl groups, have been utilized to enhance the pharmacodynamic and pharmacokinetic properties of antitubercular agents. These modifications can lead to improved potency and better drug-like characteristics, making fluorinated groups crucial in the development of new antitubercular therapies (Thomas, 1969).
Environmental Safety
PFAS Alternatives
With the increasing regulatory scrutiny on per- and polyfluoroalkyl substances (PFASs) due to their persistence and bioaccumulation, research into alternative PFAS compounds has gained momentum. Studies suggest that alternatives like hexafluoropropylene oxide dimer acid (HFPO-DA) exhibit considerable environmental persistence and toxicity, indicating the need for further evaluation of these substitutes for long-term environmental safety (Wang et al., 2019).
Microbial Degradation of PFAS
Understanding the microbial degradation pathways of PFAS and their precursors is crucial for assessing the environmental fate of these chemicals. Research into biodegradability and defluorination potential offers insights into possible remediation strategies for PFAS-contaminated sites (Liu & Mejia Avendaño, 2013).
Propiedades
IUPAC Name |
3,3-difluoro-1-methylcyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2N.ClH/c1-4(8)2-5(6,7)3-4;/h2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWQBBDBADQLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1523606-39-4 | |
| Record name | 3,3-difluoro-1-methylcyclobutan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





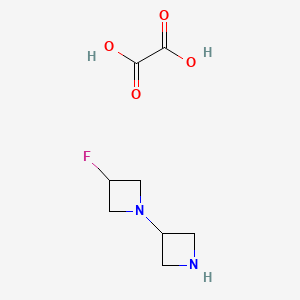
![tert-Butyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-cyanoacetate](/img/structure/B1407567.png)
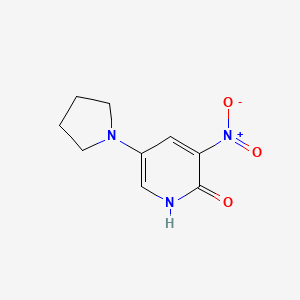
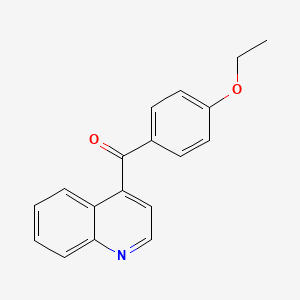

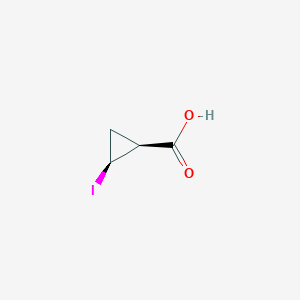
![(1R,5R)-9-Azabicyclo[3.3.1]nona-2,6-diene hydrochloride](/img/structure/B1407577.png)

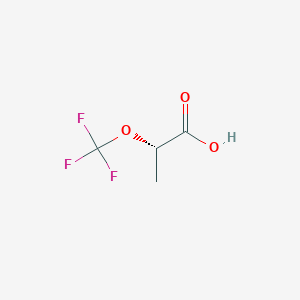
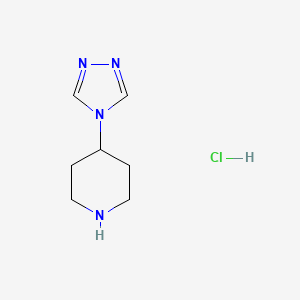
![{4-[(2-Chlorobenzyl)oxy]phenyl}amine oxalate](/img/structure/B1407582.png)
